

Application Notes and Protocols: Quantitative Analysis of Eosin B (2-) Staining Intensity

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Eosin b(2-)

Cat. No.: B1242014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin B is an acidic, fluorescent red dye used in histology to stain cytoplasm, connective tissue, and other extracellular structures.[1][2][3] As the dibromo derivative of fluorescein, it imparts a bluish-pink hue to these components.[1][2][4] In contrast, the more commonly used Eosin Y, a tetrabromo derivative, provides a brighter pink shade.[1][4][5] While often used as a counterstain to hematoxylin in the standard Hematoxylin and Eosin (H&E) stain, Eosin B can be employed as a standalone stain for the quantitative analysis of protein-rich structures in tissue sections.[4][6][7] This is due to its ability to form salts with basic amino acid residues like arginine, lysine, and histidine found in proteins.[4] The intensity of Eosin B staining can, therefore, serve as a surrogate measure for the relative abundance and density of proteins within specific tissue compartments.

These application notes provide a detailed protocol for Eosin B staining of paraffin-embedded tissue sections and a comprehensive workflow for the quantitative analysis of staining intensity using the open-source image analysis software, ImageJ (or Fiji).

Principle of Eosin B Staining

The staining mechanism of Eosin B is based on an electrostatic interaction. Eosin B is an anionic (negatively charged) dye that binds to cationic (positively charged) sites in the tissue.[7] At an acidic pH, proteins in the cytoplasm and extracellular matrix become protonated,

exposing positively charged amino groups. These positively charged groups then attract the negatively charged Eosin B molecules, resulting in the characteristic pinkish stain. The intensity of the stain is proportional to the concentration of these basic proteins.

Experimental Protocols

Preparation of Eosin B Staining Solution

This protocol describes the preparation of a 0.5% aqueous Eosin B working solution.[\[7\]](#)

Reagents and Materials:

- Eosin B powder (C.I. 45400)[\[3\]](#)[\[7\]](#)
- Distilled water
- Glacial acetic acid[\[3\]](#)
- Magnetic stirrer and stir bar
- 500 mL graduated cylinder
- 500 mL storage bottle
- Filter paper

Procedure:

- Weigh 2.5 g of Eosin B powder and add it to 500 mL of distilled water in the storage bottle.
- Place a magnetic stir bar in the bottle and stir the solution until the Eosin B powder is completely dissolved.
- Add 0.8 mL of glacial acetic acid to the solution and mix well.[\[7\]](#)
- Filter the freshly prepared staining solution before use to remove any undissolved particles.

Staining Protocol for Paraffin-Embedded Sections

This protocol is adapted from standard H&E staining procedures, omitting the hematoxylin staining step.

Reagents and Materials:

- Deparaffinized and rehydrated paraffin-embedded tissue sections on slides
- 0.5% aqueous Eosin B solution
- Graded ethanol series (100%, 95%, 70%)
- Xylene
- Mounting medium
- Coverslips
- Staining jars

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes, 5 minutes each.[\[6\]](#)
 - Immerse in 100% ethanol: 2 changes, 3 minutes each.[\[8\]](#)
 - Immerse in 95% ethanol: 1 minute.[\[8\]](#)
 - Immerse in 70% ethanol: 1 minute.
 - Rinse in distilled water.[\[8\]](#)
- Eosin B Staining:
 - Immerse slides in the 0.5% Eosin B solution for 1-3 minutes. The optimal time may need to be determined empirically based on the tissue type and desired staining intensity.
 - Briefly rinse in distilled water to remove excess eosin.

- Dehydration and Clearing:
 - Dehydrate the sections through a graded ethanol series:
 - 70% ethanol: 30 seconds
 - 95% ethanol: 30 seconds[6]
 - 100% ethanol: 2 changes, 3 minutes each[6]
 - Clear the sections in xylene: 2 changes, 5 minutes each.[6]
- Mounting:
 - Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
 - Allow the slides to dry before imaging.

Quantitative Analysis of Eosin B Staining Intensity

The following protocol outlines the steps for quantifying Eosin B staining intensity from digital images of stained tissue sections using ImageJ or Fiji. The core of this method is Color Deconvolution, a technique that separates the RGB image into individual channels corresponding to each stain.[9][10]

Image Acquisition

- Acquire brightfield images of the Eosin B-stained tissue sections using a light microscope equipped with a digital camera.
- Critical: Ensure consistent imaging parameters (e.g., magnification, light intensity, white balance) across all slides and regions of interest to allow for accurate comparison.

ImageJ/Fiji Analysis Workflow

The following workflow utilizes the built-in "Colour Deconvolution" plugin in ImageJ/Fiji.

Software Requirements:

- ImageJ or Fiji (freely available from the NIH website).

Procedure:

- Open Image: Launch ImageJ/Fiji and open the image of the Eosin B-stained tissue section.
- Set Scale: If measurements of stained area are required, calibrate the image by setting the scale (Analyze > Set Scale).
- Color Deconvolution:
 - Go to Image > Color > Colour Deconvolution.[11]
 - In the dropdown menu, select "H&E" as the stain. While we are only using Eosin, the vector for Eosin in the H&E setting is appropriate for this analysis. The plugin will separate the image into three channels: Hematoxylin, Eosin, and a residual channel.[9] We are interested in the "Eosin" channel.
 - The result will be three new grayscale images, each representing the intensity of the corresponding stain. The Eosin channel image will show the stained areas as dark against a light background.
- Set Measurements:
 - Go to Analyze > Set Measurements.
 - Select the desired measurement parameters, such as "Mean gray value," "Standard deviation," "Integrated density," and "Area fraction."
- Define Region of Interest (ROI):
 - Use the selection tools (e.g., rectangle, polygon, freehand) to outline the specific area of the tissue you want to quantify.
- Measure Staining Intensity:
 - With the ROI defined on the Eosin channel image, go to Analyze > Measure.

- The results will be displayed in a new "Results" window.

Data Presentation

The quantitative data obtained from the ImageJ analysis should be summarized in a structured table for clear comparison between different experimental groups or conditions.

Sample ID	Region of Interest (ROI)	Mean Gray Value	Integrated Density	% Area Stained (Area Fraction)
Control 1	Epidermis	150.2	1.5×10^7	85.3
Treatment A - 1	Epidermis	120.5	1.2×10^7	92.1
Control 2	Dermis	180.7	1.8×10^7	70.4
Treatment A - 2	Dermis	165.3	1.6×10^7	75.8

Table 1: Example of Quantitative Eosin B Staining Data. The Mean Gray Value represents the average staining intensity within the ROI (lower values typically indicate higher intensity). Integrated Density is the sum of the pixel values in the ROI. % Area Stained indicates the proportion of the ROI that is positively stained.

Diagrams

Experimental Workflow

Caption: Workflow for quantitative analysis of Eosin B staining.

Principle of Eosin B Staining

Caption: Electrostatic interaction between Eosin B and tissue proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biocompare.com [biocompare.com]
- 2. macsenlab.com [macsenlab.com]
- 3. biognost.com [biognost.com]
- 4. Eosin - Wikipedia [en.wikipedia.org]
- 5. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]
- 6. labmethods.org [labmethods.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. a.storyblok.com [a.storyblok.com]
- 9. Experimental Assessment of Color Deconvolution and Color Normalization for Automated Classification of Histology Images Stained with Hematoxylin and Eosin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helios2.mi.parisdescartes.fr [helios2.mi.parisdescartes.fr]
- 11. biii.eu [biii.eu]
- To cite this document: BenchChem. [Application Notes and Protocols: Quantitative Analysis of Eosin B (2-) Staining Intensity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242014#quantitative-analysis-of-eosin-b-2-staining-intensity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com